molecular formula C7H4F6N2 B6297296 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine CAS No. 110499-68-8

2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine

Cat. No.: B6297296
CAS No.: 110499-68-8
M. Wt: 230.11 g/mol
InChI Key: OCQFRDAQGXAYAE-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine is a fluorinated organic compound with the molecular formula C7H4F6N2 It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine typically involves the reaction of 2,3,6-trifluoro-4-(trifluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Scientific Research Applications

2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 2-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)phenylhydrazine

Uniqueness

2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high thermal and chemical resistance .

Properties

IUPAC Name

[2,3,6-trifluoro-4-(trifluoromethyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)15-14/h1,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQFRDAQGXAYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)NN)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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